Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 514218-58-7
VCID: VC2346971
InChI: InChI=1S/C12H13N3O4S/c1-3-19-12(18)8-6(2)9(10(14)17)20-11(8)15-7(16)4-5-13/h3-4H2,1-2H3,(H2,14,17)(H,15,16)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC#N
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.32 g/mol

Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate

CAS No.: 514218-58-7

Cat. No.: VC2346971

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate - 514218-58-7

Specification

CAS No. 514218-58-7
Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
IUPAC Name ethyl 5-carbamoyl-2-[(2-cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C12H13N3O4S/c1-3-19-12(18)8-6(2)9(10(14)17)20-11(8)15-7(16)4-5-13/h3-4H2,1-2H3,(H2,14,17)(H,15,16)
Standard InChI Key NTAAVOIQSPRTFZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC#N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC#N

Introduction

Chemical Identity and Structure

Basic Identification

Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate is a thiophene derivative characterized by multiple functional groups strategically positioned around its heterocyclic core. The compound is identified through several key parameters that facilitate its cataloging in chemical databases and research literature.

Physical and Chemical Properties

Physical Characteristics

Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate typically appears as a solid compound at room temperature, consistent with the physical states of many thiophene derivatives of similar molecular weight and functional group composition. The presence of multiple polar functional groups in its structure, including the aminocarbonyl, cyanoacetyl, and carboxylate moieties, suggests moderate to low solubility in non-polar solvents but improved solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially alcohols.

From a safety perspective, this compound is classified as an irritant according to hazard identification protocols, indicating potential for causing irritation upon contact with skin, eyes, or mucous membranes . This classification necessitates appropriate handling precautions in laboratory and industrial settings, including the use of personal protective equipment and proper ventilation systems.

The presence of both hydrogen bond donors (NH groups) and acceptors (carbonyl and cyano groups) in its structure suggests significant potential for intermolecular hydrogen bonding, which would influence its melting point, boiling point, and solubility characteristics. These physical properties are crucial considerations in formulation development and processing methodologies for potential applications.

Comparative Physical Properties

The table below summarizes the key physical and chemical properties of Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate in comparison to other related thiophene derivatives:

PropertyEthyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylateEthyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylateEthyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Molecular FormulaC₁₂H₁₃N₃O₄SC₁₁H₁₂N₂O₃SC₁₂H₁₁ClN₂O₃S
Molecular Weight (g/mol)295.32252.29298.74
CAS Number514218-58-7590376-44-6449177-08-6
Physical StateSolidSolidSolid
Functional GroupsAminocarbonyl, cyanoacetyl, ethyl carboxylate, methylCyanoacetyl, ethyl carboxylate, methylChloroacetyl, cyano, ethyl carboxylate, methyl
Hazard ClassificationIrritantNot specifiedNot specified

This comparative analysis illustrates the structural relationships between these thiophene derivatives while highlighting the unique features of our target compound. The presence of additional functional groups in Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate contributes to its higher molecular weight and potentially different physicochemical behavior compared to the related compounds .

Biological Activity and Mechanisms

Structure-Activity Relationships

The biological activity of Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate can be better understood by examining structure-activity relationships within the class of similar thiophene derivatives. The thiophene core itself contributes to biological activity through its aromatic character and ability to participate in π-stacking interactions with aromatic amino acid residues in proteins.

The functional groups attached to the thiophene ring significantly influence binding specificity and activity profiles. For instance, the cyanoacetyl group has been associated with various biological activities in different molecular contexts. Compounds containing this group have shown potential as enzyme inhibitors in various biochemical pathways. Similarly, the aminocarbonyl function provides additional hydrogen bonding capabilities that may enhance binding affinity to specific targets.

Comparative studies with structurally related compounds would provide valuable insights into which structural features are critical for activity and which modifications might enhance particular biological properties. Such structure-activity relationship studies are fundamental to rational drug design and optimization of lead compounds.

Applications in Scientific Research

Chemical Research Applications

Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups in its structure creates opportunities for further chemical modifications and derivatization, making it a versatile starting material for the synthesis of more complex molecules.

In organic synthesis, this compound can participate in various reactions including nucleophilic substitutions, condensations, and cycloadditions, depending on the reaction conditions and reagents employed. The cyano group, for instance, can undergo hydrolysis to form carboxylic acids or amides, or reduction to form amines. The ethyl ester function can be hydrolyzed to the corresponding carboxylic acid, which opens pathways for amide formation with various amines.

The compound may also serve as a model system for studying reaction mechanisms and developing new synthetic methodologies. Its complex structure with multiple functional groups presents challenges and opportunities for investigating selective transformations and reaction optimization strategies.

Comparative Analysis with Related Compounds

Structural Comparisons

Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate shares structural similarities with several other thiophene derivatives, each with its unique arrangement of functional groups. Understanding these relationships provides context for interpreting the chemical and biological behavior of our target compound.

One closely related compound is Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate, which differs from our target compound by lacking the aminocarbonyl group at position 5 . This structural difference would be expected to influence solubility, hydrogen bonding capacity, and potentially biological activity profiles. The absence of the additional amide group reduces the number of hydrogen bond donors and acceptors, potentially affecting interactions with biological targets.

Another related compound is Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate, which features a different arrangement of functional groups around the thiophene core. In this case, the cyano group is directly attached to the thiophene ring rather than being part of a cyanoacetyl moiety, and a chloroacetyl group is present instead. These differences in substitution pattern and functional group positions would likely result in different reactivity profiles and biological properties.

Functional Group Analysis

The table below compares the functional groups present in Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate and related compounds, highlighting their potential influence on chemical and biological properties:

Future Research Directions

Structure-Activity Optimization

Future research on Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate could focus on systematic structural modifications to optimize specific properties or enhance particular biological activities. Such studies would involve synthesizing a series of analogues with variations in the functional groups attached to the thiophene core, followed by comparative assessment of their properties and activities.

Potential modifications might include:

  • Replacement of the ethyl ester with other alkyl esters or amide groups to modulate lipophilicity and stability

  • Substitution of the methyl group with other alkyl or functional groups to investigate electronic effects

  • Modification of the cyanoacetyl moiety to alter reactivity and binding characteristics

  • Introduction of additional substituents to explore new binding interactions

These systematic structural variations would generate valuable structure-activity relationship data, potentially leading to compounds with enhanced properties for specific applications. The results would contribute to the broader understanding of thiophene derivatives and their potential in various research and application contexts.

Biological Evaluation Studies

Comprehensive biological evaluation studies would be essential to fully characterize the potential applications of Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate. Based on the known properties of similar thiophene derivatives, several biological screening approaches could be considered.

Initial evaluations might include enzyme inhibition assays, given the potential of this compound class to act as enzyme modulators. Specific targets could include kinases, proteases, or other enzymes relevant to disease processes. Cell-based assays would provide insights into effects on cellular processes such as proliferation, apoptosis, or specific signaling pathways that have been associated with thiophene derivatives.

More specialized studies might investigate potential antimicrobial activity, anti-inflammatory effects, or anticancer properties, all of which have been reported for various thiophene derivatives. Such comprehensive biological profiling would help identify the most promising directions for further development and optimization of this compound or its analogues.

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